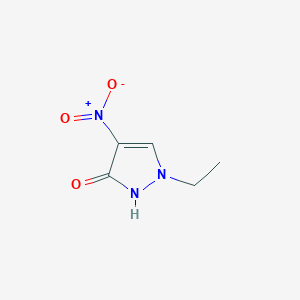

2-Etil-4-nitro-1H-pirazol-5-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-4-nitro-1H-pyrazol-5-one (ENP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ENP is a yellow crystalline powder that is soluble in water and organic solvents. It has been used in various fields such as pharmaceuticals, agriculture, and material science.

Aplicaciones Científicas De Investigación

Intermediarios Sintéticos y Síntesis Química

ENP sirve como un valioso intermedio sintético debido a su estructura única. Los investigadores lo utilizan para construir moléculas más complejas a través de reacciones de funcionalización. Su reactividad permite la creación de diversos derivados de pirazol, que encuentran aplicaciones en el descubrimiento de fármacos, la ciencia de los materiales y más .

Actividades Biológicas y Química Medicinal

Los derivados de ENP han demostrado interesantes actividades biológicas. Los investigadores exploran su potencial como agentes antivirales, antibacterianos o antifúngicos. Al modificar los sustituyentes de ENP, los científicos pueden ajustar finamente sus propiedades biológicas para aplicaciones específicas .

Propiedades Fotofísicas y Aplicaciones de Detección

Los compuestos que contienen ENP exhiben un comportamiento fotofísico intrigante. Sus propiedades de absorción y emisión los hacen adecuados para sensores basados en fluorescencia. Los investigadores diseñan sondas basadas en ENP para detectar iones, cambios de pH o analitos específicos en muestras biológicas y ambientales .

Ciencia de Materiales y Electrónica Orgánica

Los derivados de ENP contribuyen a la ciencia de los materiales. Sirven como bloques de construcción para semiconductores orgánicos, materiales emisores de luz y polímeros conductores. Su incorporación en dispositivos electrónicos orgánicos (como transistores de efecto de campo orgánico) mejora el rendimiento y la estabilidad .

Aplicaciones Industriales

Los derivados de ENP encuentran uso en procesos industriales. Por ejemplo, participan en la síntesis de colorantes, pigmentos y productos químicos especiales. Su robusta reactividad química permite transformaciones eficientes en la producción a gran escala .

Complejos de Coordinación Metálica y Catálisis

ENP puede coordinarse con iones metálicos, formando complejos estables. Estos complejos actúan como catalizadores en diversas reacciones, incluida la oxidación, la reducción y el acoplamiento cruzado. Los investigadores exploran catalizadores basados en ENP para transformaciones sostenibles y eficientes .

Mecanismo De Acción

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities .

Mode of Action

Pyrazoles generally interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information on “2-Ethyl-4-nitro-1H-pyrazol-5-one”, it’s difficult to say which biochemical pathways it affects. Pyrazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .

Pharmacokinetics

Pyrazoles, in general, can exhibit a wide range of absorption, distribution, metabolism, and excretion profiles, depending on their specific chemical structure .

Result of Action

Pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of pyrazole derivatives .

Análisis Bioquímico

Biochemical Properties

2-Ethyl-4-nitro-1H-pyrazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances . The interaction between 2-Ethyl-4-nitro-1H-pyrazol-5-one and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of 2-Ethyl-4-nitro-1H-pyrazol-5-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and regulation . Furthermore, 2-Ethyl-4-nitro-1H-pyrazol-5-one can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can impact cellular metabolism, including the pathways involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, 2-Ethyl-4-nitro-1H-pyrazol-5-one exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-Ethyl-4-nitro-1H-pyrazol-5-one can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 2-Ethyl-4-nitro-1H-pyrazol-5-one can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethyl-4-nitro-1H-pyrazol-5-one is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme pH conditions . The degradation products may have different biochemical properties and effects compared to the parent compound. Long-term exposure to 2-Ethyl-4-nitro-1H-pyrazol-5-one in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-Ethyl-4-nitro-1H-pyrazol-5-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

2-Ethyl-4-nitro-1H-pyrazol-5-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites with different biochemical properties . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-Ethyl-4-nitro-1H-pyrazol-5-one, affecting overall cellular metabolism . Enzymes such as cytochrome P450s and reductases play critical roles in the metabolism of this compound, determining its fate and activity within biological systems .

Transport and Distribution

The transport and distribution of 2-Ethyl-4-nitro-1H-pyrazol-5-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can sequester 2-Ethyl-4-nitro-1H-pyrazol-5-one, affecting its availability and activity . The distribution of this compound within tissues can vary, with certain tissues exhibiting higher accumulation due to the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of 2-Ethyl-4-nitro-1H-pyrazol-5-one is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and energy production . The subcellular localization of 2-Ethyl-4-nitro-1H-pyrazol-5-one can determine its specific biochemical effects and interactions within cells .

Propiedades

IUPAC Name |

2-ethyl-4-nitro-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-7-3-4(8(10)11)5(9)6-7/h3H,2H2,1H3,(H,6,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDCRLWHDIFIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)

![7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2568795.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2568798.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2568801.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2568809.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2568810.png)